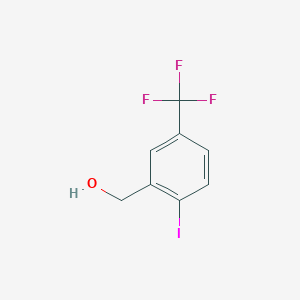
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
概要
説明
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is a white solid characterized by its iodo and trifluoromethyl functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL typically involves the iodination of 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZALDEHYDE or 2-IODO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
Reduction: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
科学的研究の応用
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of drugs with improved bioavailability and metabolic stability.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it valuable in drug design and development .
類似化合物との比較
- 2-IODOBENZYL ALCOHOL
- 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Comparison: 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct chemical properties. Compared to 2-IODOBENZYL ALCOHOL, the trifluoromethyl group enhances its lipophilicity and metabolic stability. In contrast to 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, the iodo group increases its reactivity in substitution reactions .
生物活性
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL (CAS No. 702641-05-2) is a halogenated benzyl alcohol derivative that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of iodine and trifluoromethyl groups, suggests potential biological activities that merit investigation.
- IUPAC Name : this compound
- Molecular Formula : C8H6F3IO
- Molecular Weight : 304.04 g/mol
- Physical Form : White to yellow solid
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity
- Cytotoxic Effects
- Insecticidal Properties
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Studies
- The antimicrobial efficacy of related compounds has been documented, indicating that halogenated benzyl alcohols can disrupt microbial cell membranes, leading to cell death. The specific activity of this compound against various pathogens remains a subject for future research.
- Cytotoxic Mechanisms
-
Insecticidal Effects
- In experiments involving Galleria mellonella, treatment with benzyl alcohol resulted in significant changes in hemocyte morphology and viability, suggesting a potential application as an insecticide. The study highlighted the compound's ability to activate oxidative defense mechanisms within the insect model .
特性
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVUTKATXCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631138 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-05-2 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














